molecular formula C18H26N2O B5380061 N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide

Cat. No. B5380061
M. Wt: 286.4 g/mol
InChI Key: CLIWUIIPPRHOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide, also known as CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and neurological disorders. It is a derivative of a natural compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain.

Mechanism of Action

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide increases the levels of GABA in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. GABA is an inhibitory neurotransmitter in the brain that helps to regulate neuronal activity and reduce anxiety.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been well-tolerated in clinical trials, with few reported side effects.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been well-studied and has a known mechanism of action. However, there are also some limitations to its use. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of the compound in the body over time.

Future Directions

There are several future directions for research on N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in treating alcohol addiction. Another area of interest is its potential use in treating anxiety disorders. Additionally, there is ongoing research into the development of new compounds that are more potent and longer-lasting than N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. These compounds could have even greater potential for treating addiction and neurological disorders.

Synthesis Methods

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The starting materials include 1-methyl-4-piperidone, phenylmagnesium bromide, and cyclopentanecarboxylic acid. The reaction conditions and purification steps are carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use in treating addiction to drugs such as cocaine, heroin, and methamphetamine. It has also been studied for its potential use in treating neurological disorders such as epilepsy, autism, and schizophrenia. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-20-13-9-16(10-14-20)19-17(21)18(11-5-6-12-18)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIWUIIPPRHOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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